molecular formula C10H12N4O2S B14010577 5-(6-mercapto-9H-purin-9-yl)pentanoic acid CAS No. 3342-88-9

5-(6-mercapto-9H-purin-9-yl)pentanoic acid

Katalognummer: B14010577
CAS-Nummer: 3342-88-9
Molekulargewicht: 252.30 g/mol
InChI-Schlüssel: HESBYUPLTBYGLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(6-sulfanylidene-3H-purin-9-yl)pentanoic acid is a compound belonging to the class of purines, which are imidazopyrimidines consisting of purine and its substituted derivatives . This compound is characterized by the presence of a sulfanylidene group attached to the purine ring, making it a unique derivative of purine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-sulfanylidene-3H-purin-9-yl)pentanoic acid typically involves the reaction of a purine derivative with a pentanoic acid derivative under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. The exact synthetic route and conditions can vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Analyse Chemischer Reaktionen

Types of Reactions

5-(6-sulfanylidene-3H-purin-9-yl)pentanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Wissenschaftliche Forschungsanwendungen

5-(6-sulfanylidene-3H-purin-9-yl)pentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Wirkmechanismus

The mechanism of action of 5-(6-sulfanylidene-3H-purin-9-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

5-(6-sulfanylidene-3H-purin-9-yl)pentanoic acid is unique due to its specific structural features, such as the sulfanylidene group attached to the purine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Eigenschaften

CAS-Nummer

3342-88-9

Molekularformel

C10H12N4O2S

Molekulargewicht

252.30 g/mol

IUPAC-Name

5-(6-sulfanylidene-3H-purin-9-yl)pentanoic acid

InChI

InChI=1S/C10H12N4O2S/c15-7(16)3-1-2-4-14-6-13-8-9(14)11-5-12-10(8)17/h5-6H,1-4H2,(H,15,16)(H,11,12,17)

InChI-Schlüssel

HESBYUPLTBYGLR-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=S)C2=C(N1)N(C=N2)CCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.